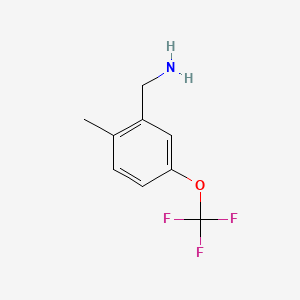

2-Methyl-5-(trifluoromethoxy)benzylamine

Description

2-Methyl-5-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative characterized by a benzene ring bearing a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The compound is commercially available (e.g., Thermo Scientific Chemicals, 96% purity) and has applications in pharmaceutical and agrochemical research due to its unique electronic and steric properties . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions in biological systems.

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHITEUBBNSNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reduction of 2-Trifluoromethylated Benzaldehyde to Benzyl Alcohol

- Reaction: 2-Trifluoromethylated benzaldehyde + Sodium borohydride → 2-Trifluoromethyl-benzyl alcohol

- Conditions:

- Temperature: 0–50°C

- Solvent: Aqueous solution (water or mixed solvent)

- Reagent mol ratio: 0.25–3:1 (boron hydride to aldehyde)

- Procedure: The aldehyde is added dropwise to the sodium borohydride solution under stirring, maintaining the temperature to prevent side reactions. The process yields over 90% of the benzyl alcohol with high purity.

Step 2: Chlorination of Benzyl Alcohol to Benzyl Chloride

- Reaction: Benzyl alcohol + Thionyl chloride → Benzyl chloride

- Conditions:

- Temperature: 10–90°C

- Reagent mol ratio: 1.0–10:1 (thionyl chloride to benzyl alcohol)

- Procedure: The benzyl alcohol is reacted with excess thionyl chloride in the presence of a suitable inert atmosphere. The reaction is exothermic; thus, temperature control is critical. The product, benzyl chloride, is obtained with high yield and purity.

Step 3: Nitration of Benzyl Chloride to Nitro Derivative

- Reaction: Benzyl chloride + Nitric acid + Sulfuric acid → 2-Chloromethyl-5-nitro-benzotrifluoride

- Conditions:

- Temperature: -10 to 40°C

- Nitric acid concentration: 50–99 wt%

- Volume ratio (nitric acid to benzyl chloride): 67–200 mL per mol

- Procedure: The nitration is performed under controlled low temperature to prevent over-nitration or side reactions. The nitration yields the nitro derivative suitable for subsequent reduction.

Step 4: Hydrogenation to Obtain the Amine

- Reaction: Nitro derivative + Catalyst (e.g., Raney nickel or palladium on carbon) + Hydrogen → 2-Methyl-5-(trifluoromethoxy)benzylamine

- Conditions:

- Temperature: 50–80°C

- Hydrogen pressure: 1–4 MPa

- Solvent: Ethanol or isopropanol

- Procedure: The nitro compound is hydrogenated under pressure with the catalyst, converting the nitro group to an amino group. The process typically yields the target benzylamine with yields around 50–73%, depending on the specific conditions and catalysts used.

Process Data Summary

| Step | Reaction | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Reduction of aldehyde | Sodium borohydride | 0–50°C | >90% | Aqueous medium |

| 2 | Chlorination | Thionyl chloride | 10–90°C | High | Exothermic, controlled addition |

| 3 | Nitration | Nitric acid + sulfuric acid | -10 to 40°C | Variable | Careful temperature control |

| 4 | Hydrogenation | Catalyst + H₂ | 50–80°C | 50–73% | Solvent: ethanol or isopropanol |

Summary of Key Advantages

- Raw Material Accessibility: Benzaldehyde derivatives are commercially available and inexpensive.

- Operational Simplicity: The sequence involves well-understood reactions with standard conditions.

- High Yield and Purity: Each step can be optimized for maximum yield, facilitating scale-up.

- Versatility: The route allows modifications to introduce various substituents, enabling synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The benzylamine can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as ammonia or primary amines are used under basic conditions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted benzylamine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-Methyl-5-(trifluoromethoxy)benzylamine as a lead compound in cancer therapy. Its structural properties allow it to act as an inhibitor for various enzymes associated with tumor growth. For instance, research on PRMT5 inhibitors has shown that compounds similar to this compound can selectively target cancer cells while sparing normal cells, demonstrating promising results in preclinical trials .

Neuropharmacology

The compound has been explored for its neuropharmacological properties. It has been noted that benzylamine derivatives can influence neurotransmitter systems, which may lead to the development of new treatments for neurological disorders. The incorporation of trifluoromethoxy groups is believed to enhance blood-brain barrier penetration, improving efficacy in central nervous system applications .

Synthesis and Chemical Reactions

Reagent in Organic Synthesis

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions. For example, it has been effectively used in radical trifluoromethoxylation reactions to produce fluorinated compounds with potential pharmaceutical applications .

Catalytic Applications

The compound has also shown promise as a catalyst in metal-free oxidative coupling reactions. This application is particularly relevant for synthesizing imines from benzylamines, offering a more environmentally friendly alternative to traditional methods that often require heavy metals .

Environmental Chemistry

Pollutant Degradation

Research indicates that this compound may play a role in the degradation of environmental pollutants. Its unique chemical structure allows it to interact with various organic compounds, potentially facilitating their breakdown in contaminated environments. Studies are ongoing to evaluate its effectiveness as a bioremediation agent .

Data Tables

Case Studies

- Anticancer Research : A study published on PRMT5 inhibitors demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while minimizing toxicity to normal cells. The study indicated a significant reduction in tumor size in animal models treated with these compounds .

- Neuropharmacological Effects : In a neuropharmacology study, this compound was tested for its ability to modulate serotonin receptors, showing potential benefits for conditions such as depression and anxiety disorders .

- Environmental Impact Assessment : A recent investigation into the environmental applications of this compound found that it could effectively degrade certain persistent organic pollutants under specific conditions, marking it as a candidate for future bioremediation strategies .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison

Key analogs of 2-Methyl-5-(trifluoromethoxy)benzylamine include:

*Calculated based on molecular formula.

Key Differences in Reactivity and Bioactivity

Positional Isomerism: The 4-(trifluoromethoxy)benzylamine (para-substituted) exhibits distinct electronic properties compared to the meta-substituted target compound.

Biological Activity: Benzylamine and its derivatives (e.g., this compound) are substrates for amine oxidases. However, trifluoromethoxy and methyl groups may improve pharmacokinetic properties (e.g., half-life) due to resistance to metabolic degradation.

Synthetic Accessibility: 4-(Trifluoromethoxy)benzylamine is commercially available in bulk quantities, suggesting straightforward synthesis routes .

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The compound's molecular formula is C10H10F3NO, and it has a molecular weight of 221.19 g/mol. The trifluoromethoxy group is known to influence pharmacokinetics and potency in various biological contexts.

Biological Activity

Anticancer Activity : Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For example, the incorporation of a trifluoromethyl group in benzylamine derivatives has shown increased potency against prostate cancer cell lines, with IC50 values significantly lower than their non-fluorinated analogs .

Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cancer progression. Structure-activity relationship studies suggest that the trifluoromethoxy substitution plays a crucial role in enhancing binding affinity to target proteins, potentially through hydrophobic interactions and π-stacking with aromatic residues in the active site .

Case Studies

- Prostate Cancer Therapeutics : A study focusing on substituted aryl benzylamines demonstrated that derivatives similar to this compound exhibited selective inhibition of prostate cancer cell proliferation. The most potent compounds had IC50 values ranging from 20 nM to 100 nM, indicating strong anticancer potential .

- Antitubercular Activity : Research on related compounds has shown that modifications leading to increased lipophilicity and electron-withdrawing characteristics can enhance antitubercular efficacy. For instance, similar benzylamine derivatives have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 150 nM .

Structure-Activity Relationship (SAR)

The SAR analysis of benzylamine derivatives highlights the importance of specific functional groups in modulating biological activity:

| Compound | Functional Group | IC50 (nM) | Remarks |

|---|---|---|---|

| A | -CF3 | 20 | High potency against prostate cancer |

| B | -OCH3 | 150 | Moderate activity against M. tuberculosis |

| C | -Cl | 300 | Lower activity compared to A |

The data suggests that the trifluoromethoxy group significantly enhances the compound's biological activity compared to other substituents.

Q & A

Q. Q1. What are the key physicochemical properties of 2-methyl-5-(trifluoromethoxy)benzylamine, and how do they influence experimental design?

Answer: this compound (C₈H₈F₃NO, MW 191.15) is a benzylamine derivative with a trifluoromethoxy (-OCF₃) and methyl (-CH₃) substituent. Key properties include:

- Polarity : The electron-withdrawing -OCF₃ group increases polarity, enhancing solubility in polar aprotic solvents (e.g., THF, DMF) .

- Stability : The compound is sensitive to strong acids/bases due to the amine group; storage under inert gas (N₂/Ar) at 2–8°C is recommended .

- Reactivity : The benzylamine group facilitates nucleophilic substitution or reductive amination reactions, useful for derivatization .

Q. Experimental Design Tips :

- Use anhydrous conditions for synthesis to avoid hydrolysis.

- Characterize purity via HPLC or capillary electrophoresis (CE), leveraging the compound’s migration behavior in basic buffers .

Q. Q2. What synthetic routes are reported for this compound, and what are their advantages/limitations?

Answer: Route 1: Reductive Amination

Q. Route 2: Nucleophilic Substitution

Q. Q3. How should researchers handle and store this compound safely?

Answer:

- Hazards : Flammable (FP ~172°F), causes severe skin/eye irritation .

- Safety Protocols :

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in amber glass vials under N₂ at 2–8°C to prevent oxidation .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. Q4. How does the trifluoromethoxy group impact the compound’s binding affinity in medicinal chemistry applications?

Answer: The -OCF₃ group:

- Electron Effects : Withdraws electron density, stabilizing charge-transfer interactions with target proteins (e.g., enzymes, receptors) .

- Lipophilicity : Enhances membrane permeability, critical for CNS-targeting drugs. LogP can be optimized via substituent tuning .

- Case Study : Docking studies suggest analogs bind to microbial leucyl-tRNA synthetase, indicating potential as antifungal agents .

Q. Methodological Recommendations :

- Perform molecular dynamics simulations to assess binding stability.

- Use Surface Plasmon Resonance (SPR) for real-time affinity measurements .

Q. Q5. How can researchers resolve contradictions in stability data under varying pH conditions?

Answer: Observed Contradictions :

Q. Resolution Strategy :

Controlled Stability Studies :

- Use CE or LC-MS to monitor degradation products (e.g., benzaldehyde derivatives) .

- Adjust buffer systems (e.g., benzoate/benzylamine) to mimic physiological conditions .

Computational Modeling :

- Apply quantum mechanical calculations (DFT) to predict hydrolysis pathways .

Q. Q6. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

Q. Q7. How can the compound’s reactivity be leveraged in synthesizing novel spirocyclic or heterocyclic derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.